![molecular formula C23H17BrN6O3S B2759622 N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide CAS No. 895649-15-7](/img/structure/B2759622.png)

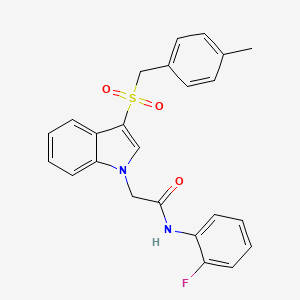

N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

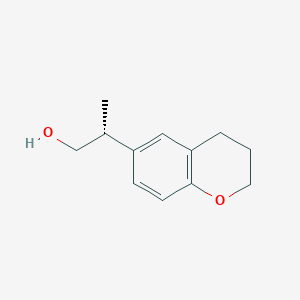

“N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide” is a compound with the molecular formula C23H17BrN6O3S . It has an average mass of 537.388 Da and a mono-isotopic mass of 536.026611 Da .

Synthesis Analysis

The synthesis of this compound involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis

The molecular structure of this compound was characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . The data obtained were in accordance with the assigned structures .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

Several studies have reported the synthesis and investigation of triazoloquinazoline derivatives and their potential as pharmacological agents, particularly highlighting their H1-antihistaminic activities. For instance, compounds synthesized from butylamine and 3-ethyl aniline have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as new classes of H1-antihistamines with negligible sedation compared to chlorpheniramine maleate, a reference standard (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Antimicrobial and Antifungal Activities

Compounds with the triazoloquinazoline backbone have also been evaluated for their antimicrobial activities. In particular, novel sulphonamide derivatives have shown promising antimicrobial activity, with certain compounds exhibiting high activity towards various strains. Computational calculations provided insights into their reactivity and potential antimicrobial mechanisms (Fahim & Ismael, 2019).

Molecular Docking and Theoretical Studies

Further, the antimicrobial potential of triazoloquinazoline derivatives against specific pathogens, like phytopathogenic bacterium Xanthomonas oryzae pv. oryzae, has been substantiated through molecular docking studies, suggesting these compounds as promising candidates for agricultural bactericides. Notably, compounds bearing both a quinazolinylpiperidinyl fragment and N-(substituted phenyl)acetamide unit demonstrated significant antibacterial activities, which were considerably potent compared to standard agents (Yang & Bao, 2017).

Orientations Futures

The synthesized compounds, including “N-[4-({3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide”, showed promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that future research could focus on further exploring the antimicrobial properties of this compound.

Propriétés

IUPAC Name |

N-[4-[[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN6O3S/c1-14(31)25-16-8-10-17(11-9-16)26-21-19-4-2-3-5-20(19)30-22(27-21)23(28-29-30)34(32,33)18-12-6-15(24)7-13-18/h2-13H,1H3,(H,25,31)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXHMHRLYCIHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2759539.png)

![N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B2759543.png)

![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2759551.png)

![1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2759552.png)

![4-Benzyl-11-ethyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2759560.png)